8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decane
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Overview
Description
8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(45)decane is a complex organic compound belonging to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decane typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Spiro Linkage: This step involves creating the spiro connection between the two rings. This can be achieved through cyclization reactions under controlled conditions.
Introduction of Substituents: The 1,1-dimethylpropyl and 3-methyl groups are introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Oxidation and Reduction Steps: Depending on the desired functional groups, oxidation or reduction reactions may be employed using reagents like potassium permanganate or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Catalysts and optimized reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong bases like sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decane involves its interaction with specific molecular targets. The spiro linkage and substituents can influence its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler cyclic compound with a single ring structure.
Spiro[4.5]decane: A spiro compound with a different set of substituents.
1,1-Dimethylpropylcyclohexane: Similar in structure but lacks the spiro linkage.
Uniqueness
8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decane is unique due to its specific spiro linkage and the presence of both 1,1-dimethylpropyl and 3-methyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
94200-94-9 |
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Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
3-methyl-8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decane |
InChI |
InChI=1S/C15H28O/c1-5-14(3,4)13-6-8-15(9-7-13)10-12(2)11-16-15/h12-13H,5-11H2,1-4H3 |
InChI Key |
WJEJFRYVWSCUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)CC(CO2)C |
Origin of Product |
United States |
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